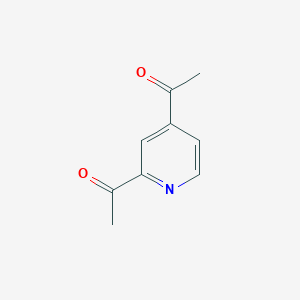
2,4-Diacetylpyridine
描述
2,4-Diacetylpyridine is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Diacetylpyridine (2,4-DAP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of 2,4-DAP, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by two acetyl groups at the 2 and 4 positions of the pyridine ring. Its molecular formula is CHNO, and it exhibits amphipathic properties which contribute to its biological activities.
The antimicrobial properties of 2,4-DAP are primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. It has been shown to exhibit antifungal activity against various plant pathogens, as well as antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Type | Inhibition Rate (%) |
|---|---|---|
| Pseudomonas aeruginosa | Bacterial | 70 |
| Staphylococcus aureus | Bacterial | 65 |
| Candida albicans | Fungal | 75 |
| Aspergillus niger | Fungal | 80 |
These inhibition rates indicate that 2,4-DAP can effectively reduce the viability of various pathogens, making it a candidate for further development as an antimicrobial agent .
Case Studies
Recent studies have explored the anticancer potential of 2,4-DAP derivatives. For instance, a series of indium (III) complexes derived from diacetylpyridine were synthesized and evaluated for their cytotoxic effects on human bladder cancer (T-24) cells. The most promising complex demonstrated significant cytotoxicity while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics like cisplatin .
Table 2: Cytotoxic Effects on T-24 Cells
| Compound | IC (µM) | Normal Cell Toxicity (%) | Mechanism of Action |
|---|---|---|---|
| Cisplatin | 10 | 50 | DNA cross-linking |
| Indium Complex C4 | 5 | 20 | Mitochondrial apoptosis, cell cycle arrest |
The data suggests that modifications to the diacetylpyridine structure can enhance anticancer efficacy while reducing side effects .
Structure-Activity Relationships (SAR)
The SAR studies indicate that variations in the acetyl groups significantly influence the biological activity of diacetylpyridine derivatives. For example, increasing the length or branching of alkyl substituents on the acetyl groups can enhance antifungal activity but may also compromise selectivity .
Table 3: Structure-Activity Relationships
| Compound | Alkyl Substituents | Antifungal Activity (%) |
|---|---|---|
| 2,4-DAP | None | 40 |
| MP4 | Butyl | 64 |
| MP5 | Pentyl | 55 |
These findings underscore the importance of chemical modification in optimizing the therapeutic potential of diacetylpyridine derivatives .
属性
IUPAC Name |
1-(2-acetylpyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-3-4-10-9(5-8)7(2)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGQONVNCKIKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















